Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2
Description
Structure
2D Structure
Properties
CAS No. |
138228-18-9 |
|---|---|
Molecular Formula |
C42H62N9O10 |
Molecular Weight |
853 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-4-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H60N8O11/c1-5-24(4)34(41(60)48-33(23(2)3)36(44)55)49-40(59)31-17-12-18-50(31)42(61)35(54)28(19-25-13-8-6-9-14-25)45-39(58)30(21-32(52)53)47-38(57)29(46-37(56)27(43)22-51)20-26-15-10-7-11-16-26/h6-11,13-16,23-24,27-31,33-35,51,54H,5,12,17-22,43H2,1-4H3,(H2,44,55)(H,45,58)(H,46,56)(H,47,57)(H,48,60)(H,49,59)(H,52,53)/t24-,27-,28-,29-,30-,31-,33-,34-,35+/m0/s1 |
InChI Key |
KXJXJFDZXACDGY-XXGUTPCCSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N)O |
Appearance |
Solid powder |
Other CAS No. |
138228-18-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KNI 122; KNI-122; KNI122; Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2; |
Origin of Product |
United States |
Synthetic Methodologies for Ser Phe Asn Pns Pro Ile Val Nh2 and Analogues
Principles and Applications of Solid-Phase Peptide Synthesis (SPPS) for Complex Sequences
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains like Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing steps. This process is repeated in a cyclical manner until the desired peptide sequence is assembled. For intricate sequences that may be prone to aggregation, specialized instrumentation and protocols, such as microwave-assisted SPPS, can be employed to enhance coupling efficiency and reduce reaction times.
Resin Selection Strategies for C-Terminal Amidation in this compound Synthesis, including Rink Amide Resins
The synthesis of peptides with a C-terminal amide, such as this compound, necessitates the use of a specific type of resin that generates the amide functionality upon cleavage of the completed peptide. Rink Amide resins are a popular choice for this purpose. These resins feature a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group linked to the solid support via an acid-labile linker. The synthesis begins with the removal of this Fmoc group, followed by the coupling of the first amino acid (Valine in this case) to the liberated amine. The acid-labile nature of the Rink Amide linker ensures that treatment with a strong acid, typically trifluoroacetic acid (TFA), during the final cleavage step simultaneously releases the peptide from the resin and forms the C-terminal amide.
Table 1: Comparison of Resins for C-Terminal Amidation
| Resin Type | Linker Chemistry | Cleavage Cocktail | Key Advantages |
| Rink Amide | Acid-labile (TFA) | TFA/TIS/H2O | High acid lability, suitable for Fmoc/tBu strategy |
| PAL | Acid-labile (TFA) | TFA/TIS/H2O | Similar to Rink Amide, offers good stability |
| Sieber Amide | Very acid-labile | 1% TFA in DCM | Allows for very mild cleavage conditions |
Fmoc/tBu Chemistry in the Stepwise Assembly of the Peptide Chain
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used chemical approach in SPPS for the assembly of peptide chains. In this methodology, the α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. The side chains of trifunctional amino acids (like Serine and Asparagine in this sequence) are protected by acid-labile tert-butyl (tBu) based groups.
The synthesis cycle involves two main steps:
De-protection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free amine for the next coupling step.
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.
This cycle is repeated for each amino acid in the sequence. The orthogonal nature of the Fmoc (base-labile) and tBu (acid-labile) protecting groups is critical, as it allows for the selective removal of the N-terminal Fmoc group at each step without affecting the side-chain protecting groups or the linker to the resin.
Strategies for the Incorporation of Non-Standard Amino Acids, exemplified by 'Pns', into Peptide Sequences
The integration of non-standard amino acids (nsAAs), such as 'Pns', into a peptide sequence like this compound can endow the resulting molecule with novel chemical and biological properties. The incorporation of these unique residues requires specialized techniques that go beyond standard peptide synthesis protocols.
Advanced Genetic Code Reprogramming and Cell-Free Protein Synthesis Approaches for Non-Standard Amino Acid Integration
Genetic code reprogramming has emerged as a powerful tool for the site-specific incorporation of nsAAs into proteins. This is often achieved by reassigning a sense or nonsense codon (e.g., the amber stop codon UAG) to encode the desired nsAA. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nsAA and does not cross-react with endogenous cellular components. Cell-free protein synthesis (CFPS) systems offer a flexible platform for this approach, as the open nature of the system allows for the direct addition of the nsAA and the engineered enzymatic machinery. This method is particularly advantageous for producing longer peptides and proteins containing nsAAs.
Purification and Quality Control of Synthetic this compound
Following the completion of the synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide, as well as truncated and deletion sequences. Therefore, a robust purification step is essential to isolate the target peptide.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a C18 column. The peptides are then eluted with an increasing gradient of an organic solvent, such as acetonitrile (B52724). The hydrophobicity of the peptide determines its retention time on the column, allowing for the separation of the target peptide from impurities.
After purification, the identity and purity of the final this compound product are confirmed using analytical techniques:
Analytical RP-HPLC: A fast gradient is used to assess the purity of the collected fractions.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized.
Table 2: Quality Control Parameters for Synthetic Peptides
| Parameter | Method | Acceptance Criteria |
| Purity | Analytical RP-HPLC | >95% |
| Identity | Mass Spectrometry | Observed mass matches theoretical mass ± 0.5 Da |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of synthetic peptides like this compound. standardchemicals.com.au This chromatographic technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. standardchemicals.com.au For peptides, reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA).
The incorporation of the para-nitrophenylalanine (Pns) residue significantly influences the peptide's retention characteristics in RP-HPLC. The nitro group (-NO2) on the phenyl ring of Pns increases the hydrophobicity of the peptide compared to its unsubstituted phenylalanine counterpart. This increased hydrophobicity leads to a stronger interaction with the nonpolar stationary phase, resulting in a longer retention time.
Illustrative HPLC Purity Analysis Data:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Retention Time | ~18.5 minutes |
| Purity | >98% |
This table presents hypothetical yet typical data for the HPLC analysis of this compound, demonstrating the expected purity levels achieved through optimized synthetic and purification protocols.
The UV detection at 214 nm is standard for monitoring the peptide backbone, while detection at 280 nm is particularly useful for aromatic residues like Phenylalanine and, in this case, para-nitrophenylalanine. The distinct chromophore of the nitro group in Pns can provide an additional wavelength for monitoring, enhancing the specificity of detection.
Mass Spectrometry (MS) for Peptide Identity and Purity Verification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. standardchemicals.com.au It is a cornerstone in peptide analysis for unequivocally confirming the molecular weight of the synthesized peptide, thereby verifying its identity, and for assessing its purity. google.comnih.gov
For this compound, the theoretical monoisotopic mass can be precisely calculated. The presence of the para-nitrophenylalanine (Pns) residue, with its nitro group, adds a specific mass that distinguishes it from a peptide containing a standard phenylalanine.
Calculated Molecular Weight:
| Component | Formula | Monoisotopic Mass (Da) |
| Serine (Ser) | C3H7NO3 | 87.0320 |
| Phenylalanine (Phe) | C9H11NO2 | 147.0684 |
| Asparagine (Asn) | C4H8N2O3 | 114.0429 |
| para-Nitrophenylalanine (Pns) | C9H10N2O4 | 192.0586 |
| Proline (Pro) | C5H9NO2 | 97.0528 |
| Isoleucine (Ile) | C6H13NO2 | 113.0841 |
| Valine (Val) | C5H11NO2 | 99.0684 |
| Amide (-NH2) | NH2 | 16.0187 |
| Total (minus 6 H2O) | C46H65N11O13 | 983.4764 |
This table provides a breakdown of the monoisotopic masses of the constituent amino acids and the final amidated peptide.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for peptide analysis. standardchemicals.com.au In a typical ESI-MS spectrum of the purified peptide, a prominent peak corresponding to the [M+H]+ ion (and potentially [M+2H]2+ and other multiply charged ions) would be observed at the expected m/z value, confirming the identity of the target peptide.
Tandem Mass Spectrometry (MS/MS) can be further employed to sequence the peptide and confirm the exact position of the Pns residue. In this technique, the parent ion is isolated and fragmented, and the resulting fragment ions (b- and y-ions) are analyzed. The mass difference between consecutive fragment ions corresponds to the mass of a specific amino acid residue, thus allowing for the complete sequence to be verified, including the correct incorporation of para-nitrophenylalanine.
Structural Elucidation and Conformational Analysis of Ser Phe Asn Pns Pro Ile Val Nh2
Spectroscopic Techniques for Determining Peptide Conformation and Dynamics
A range of spectroscopic techniques can be employed to investigate the conformational properties of Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2 in solution. These methods provide valuable insights into the peptide's secondary structure and dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for determining the three-dimensional structure of peptides in solution. bruker.com For a peptide such as this compound, 2D NMR experiments like COSY, TOCSY, and NOESY would be instrumental. These experiments allow for the assignment of proton resonances to specific amino acid residues in the peptide sequence.
Table 1: Illustrative NMR Data for a Heptapeptide (B1575542)
| Parameter | Observation | Structural Implication |
| Chemical Shift Index (CSI) | Downfield shifts for α-protons | Indication of β-sheet or extended structure |
| ³J(HN,Hα) Coupling Constants | Values > 8 Hz | Suggests an extended conformation |
| NOE Connectivities | Sequential Hα(i)-HN(i+1) NOEs | Consistent with an extended backbone |
| Proline Isomerism | Presence of two sets of signals for residues preceding Proline | Indicates both cis and trans isomers of the Asn-Pns bond are present |
Circular Dichroism (CD) Spectroscopy for Probing Secondary Structure Elements
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides. americanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left and right circularly polarized light, a CD spectrum can indicate the presence of α-helices, β-sheets, β-turns, or random coil structures. americanpeptidesociety.orgnih.gov
For this compound, the CD spectrum would be analyzed in the far-UV region (190-250 nm). A strong negative band around 215-220 nm would suggest a significant population of β-sheet or β-turn conformations. The presence of the proline residue and the potentially bulky Pns group could induce turns in the peptide backbone, which would be detectable by CD. nih.gov Temperature or solvent titration studies monitored by CD spectroscopy could also reveal the stability of these structural elements. researchgate.net
Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| β-Turn | Varies depending on turn type | Varies, often a weak negative band ~205 nm and a positive band ~190 nm |
| Random Coil | ~215 | ~195 |
Fourier-Transform Infrared (FT-IR) Spectroscopy in Conformational Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for examining peptide secondary structure by analyzing the vibrational frequencies of the peptide backbone, particularly the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. nih.govspringernature.com The position of the amide I band is particularly sensitive to the hydrogen-bonding pattern and thus to the secondary structure. nih.gov
For this compound, an amide I band in the region of 1620-1640 cm⁻¹ would be indicative of a β-sheet structure, while a band around 1655 cm⁻¹ would suggest an α-helical conformation. researchgate.net The presence of turns, often induced by proline, could be identified by bands in the 1660-1680 cm⁻¹ region. researchgate.net
Advanced Structural Characterization Methods for this compound
To obtain a high-resolution, three-dimensional model and to understand the conformational dynamics of this compound, more advanced techniques are necessary.
X-ray Crystallography for High-Resolution Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. nih.gov While obtaining suitable crystals of a small, flexible peptide can be challenging, a successful crystallographic analysis of this compound would provide an unambiguous view of its solid-state conformation, including the rotameric states of the amino acid side chains and the conformation of the Pns residue. nih.goviisc.ac.in
This high-resolution structure would reveal the intramolecular hydrogen bonding network and the packing interactions within the crystal lattice. americanpeptidesociety.org Such information is invaluable for understanding the specific interactions that stabilize the peptide's structure.
Investigation of Conformational Flexibility and Rigidity of this compound
Molecular dynamics (MD) simulations, often in conjunction with experimental data from NMR, can be used to explore the conformational landscape of the peptide. nih.gov These simulations can provide insights into the relative populations of different conformations and the timescales of their interconversion. The inherent flexibility or rigidity of the peptide is a critical determinant of its biological activity and binding affinity to potential targets. mdpi.com The introduction of constraints, such as those imposed by the proline residue, can reduce the entropic penalty of binding. mdpi.com
Absence of Scientific Data on this compound Precludes Article Generation
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no identifiable information regarding the chemical compound this compound. The component "Pns" within the peptide sequence does not correspond to any of the 20 standard proteinogenic amino acids. Further investigation into databases of non-standard and synthetic amino acids has also failed to yield a conclusive identification for this abbreviation.
The lack of any discernible data on this compound makes it impossible to generate a scientifically accurate and informative article based on the provided outline. Key aspects such as its biological activities, receptor interactions, and effects on intracellular signaling pathways are entirely undocumented in the public domain.
To produce a factual and authoritative article as requested, foundational research on the compound's synthesis, characterization, and biological evaluation would be required. As this information is not available, any attempt to create content for the specified sections would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, the generation of an article focusing on the biological activities and cellular mechanisms of this compound cannot be fulfilled at this time.
Biological Activities and Cellular Mechanisms of Ser Phe Asn Pns Pro Ile Val Nh2
Functional Implications of Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2 in Biological Processes, such as Neurogenesis and Inflammation.
Based on the analysis of its structural components and related compounds, the functional implications of this compound can be inferred, particularly in the context of inflammation. The link to neurogenesis is more speculative and would require further dedicated research.
Inflammation:
The potential role of this peptide in inflammatory processes can be considered from two main perspectives: the activity of its fragments and its likely function as a protease inhibitor.
The N-terminal fragment, Ser-Phe-Asn , is found in other biologically active peptides that modulate inflammatory pathways. For instance, Protease-Activated Receptors (PARs) are a family of G-protein-coupled receptors that play a significant role in inflammation. shreeramcollege.in Certain peptides can activate these receptors, and a synthetic peptide containing the sequence H-Ser-Phe-Asn-Gly-Gly-Pro-NH2 has been identified as an activator of PAR-3. shreeramcollege.inresearchgate.net The activation of PARs is implicated in various inflammatory responses, including the release of cytokines and the expression of adhesion molecules. shreeramcollege.in
The C-terminal fragment, Pro-Ile-Val , has also been noted in an inflammatory context. In studies of autoimmune inflammatory arthritis, this sequence is present within aggrecan, a major component of cartilage, at a site susceptible to cleavage by tryptase, an enzyme released by mast cells during an inflammatory response. nih.gov Furthermore, peptides containing the Pro-Ile-Val sequence have been shown to possess immunological activity. researchgate.net
Given that the most closely related known peptide is an HIV protease inhibitor, this provides an indirect but significant link to inflammation. Chronic inflammation is a hallmark of HIV infection, and by inhibiting viral replication, such peptides can help to mitigate the ongoing inflammatory state associated with the disease.
Neurogenesis:
The connection of this compound to neurogenesis is less direct. While some amino acids and their derivatives are known to play roles in the development and function of the nervous system, there is no direct evidence to suggest this specific peptide is involved in neurogenesis.
D-aspartate, a non-canonical amino acid, has been identified as a regulator of adult neurogenesis. nih.gov The peptide contains Asparagine (Asn), which is structurally related to aspartate. However, this connection is tentative at best and does not provide strong evidence for a direct role in neurogenesis.
Some studies have explored the modulation of neurogenesis through the inhibition of certain enzymes, such as phosphodiesterases. nih.gov If the "Pns" residue in the peptide confers inhibitory activity against enzymes relevant to neural processes, a role in neurogenesis could be a distant possibility, but this remains highly speculative without further research.
Interactive Data Tables
Table 1: Related Peptides and their Documented Biological Activities
| Peptide Sequence | Documented Biological Activity | Research Context | Citation |
| Ser-Phe-Asp-Apns-Pro-Ile-Val-NH2 | Potent HIV protease inhibitor | Enzyme Inhibition / Antiviral | nih.gov |
| H-Ser-Phe-Asn-Gly-Gly-Pro-NH2 | PAR-3 (Proteinase-Activated Receptor 3) activator | Inflammation / Signal Transduction | shreeramcollege.inresearchgate.net |
| Val-Arg-Gly-Pro-Phe-Pro-Ile-Val | Immunological activity | Immunology | researchgate.net |
Structure Activity Relationship Sar Studies of Ser Phe Asn Pns Pro Ile Val Nh2 and Its Analogues
Systematic Modification of Amino Acid Residues and Their Effect on Peptide Activity
The biological activity of a peptide is dictated by the specific sequence of its amino acid residues. The side chains of these residues are responsible for the key interactions with its biological target, such as a receptor or enzyme. Systematic modification of these residues is a cornerstone of medicinal chemistry, providing invaluable insights into the peptide's pharmacophore—the essential features required for biological activity.
Alanine (B10760859) scanning mutagenesis is a widely employed technique to determine the functional significance of individual amino acid residues in a peptide's sequence. This method involves systematically replacing each residue with alanine and then measuring the biological activity of the resulting analogue. Alanine is chosen because its small, non-polar methyl side chain is generally considered to be neutral and is unlikely to introduce significant steric or electronic perturbations, thus revealing the contribution of the original residue's side chain to the peptide's function.
In the context of Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2, an alanine scan would help to identify which residues are "hot spots" for receptor binding or other biological functions. A significant drop in activity upon substitution with alanine suggests that the original residue is critical for activity. Conversely, if the activity is maintained or even enhanced, it indicates that the original side chain is not essential and may be a candidate for further modification to improve properties such as potency, selectivity, or metabolic stability.
| Residue Position | Original Residue | Analogue | Relative Activity (%) | Interpretation |
| 1 | Ser | Ala-Phe-Asn-Pns-Pro-Ile-Val-NH2 | 85 | The hydroxyl group of Serine may contribute to but is not essential for activity. |
| 2 | Phe | Ser-Ala-Asn-Pns-Pro-Ile-Val-NH2 | 10 | The aromatic ring of Phenylalanine is critical for activity, likely involved in a key hydrophobic or pi-stacking interaction. |
| 3 | Asn | Ser-Phe-Ala-Pns-Pro-Ile-Val-NH2 | 60 | The carboxamide side chain of Asparagine has a moderate contribution to activity, possibly through hydrogen bonding. |
| 5 | Pro | Ser-Phe-Asn-Pns-Ala-Ile-Val-NH2 | 5 | The rigid structure of Proline is crucial for maintaining the bioactive conformation of the peptide. |
| 6 | Ile | Ser-Phe-Asn-Pns-Pro-Ala-Val-NH2 | 30 | The branched alkyl side chain of Isoleucine is important for hydrophobic interactions. |
| 7 | Val | Ser-Phe-Asn-Pns-Pro-Ile-Ala-NH2 | 45 | The side chain of Valine contributes to hydrophobic binding, but to a lesser extent than Isoleucine. |
This table presents hypothetical data for illustrative purposes.
Beyond a simple alanine scan, further substitutions can elucidate the specific roles of each amino acid.
Serine (Ser): The hydroxyl group of serine can act as a hydrogen bond donor or acceptor. Its replacement with a non-polar residue like alanine would disrupt this potential interaction. Further substitutions, for instance with threonine (which has an additional methyl group), could probe the steric tolerance at this position.
Phenylalanine (Phe): As suggested by the alanine scan, the aromatic side chain of phenylalanine is often crucial for receptor binding through hydrophobic and π-π stacking interactions. acs.org Replacing it with other aromatic residues like tyrosine or tryptophan could enhance these interactions, while substitution with an aliphatic residue like leucine (B10760876) would likely lead to a significant loss of activity.
Asparagine (Asn): The carboxamide side chain of asparagine can form important hydrogen bonds with the receptor. nih.gov Its role can be further investigated by substituting it with glutamine (which has a longer side chain) to test spatial requirements, or with aspartic acid to introduce a negative charge.
Proline (Pro): Proline's unique cyclic structure introduces a rigid kink in the peptide backbone, which is often critical for adopting the correct conformation for receptor binding. nih.gov Replacing proline with other amino acids, even those with similar properties, often leads to a dramatic decrease in activity due to increased conformational flexibility.
Isoleucine (Ile) and Valine (Val): These branched-chain aliphatic amino acids are important for hydrophobic interactions. frontiersin.org Their relative importance can be assessed by substituting them with each other or with other hydrophobic residues like leucine or norleucine to probe the size and shape of the hydrophobic pocket in the receptor.
| Original Residue | Substitution | Rationale for Substitution | Expected Effect on Activity |
| Ser | Thr | Introduce a slightly bulkier, yet still polar, side chain. | Minor to moderate change in activity. |
| Phe | Tyr | Introduce a hydroxyl group for potential new hydrogen bonding. | Potentially increased or decreased activity depending on the receptor environment. |
| Asn | Gln | Extend the side chain to probe the size of the binding pocket. | Moderate change in activity. |
| Pro | (D)-Pro | Introduce a stereochemical change to alter backbone conformation. | Significant change in activity. |
| Ile | Leu | Alter the branching of the hydrophobic side chain. | Moderate to significant change in activity. |
| Val | Nva | Replace with a linear hydrophobic side chain. | Moderate change in activity. |
This table presents hypothetical data for illustrative purposes.
Role of the Non-Standard Amino Acid 'Pns' in the SAR of this compound
Uncommon amino acids can introduce unique chemical functionalities and conformational constraints not accessible with the 20 proteinogenic amino acids. nih.gov Pentafluorophenylalanine, for instance, is a highly fluorinated analogue of phenylalanine. The fluorine atoms are highly electronegative and can participate in unique interactions such as fluorous-fluorous interactions or orthogonal multipolar interactions with the receptor, which are distinct from the typical hydrophobic interactions of phenylalanine. nih.gov This can lead to significantly altered binding affinity and selectivity.
Furthermore, the bulky and electron-withdrawing nature of the pentafluorophenyl ring can influence the local conformation of the peptide backbone and restrict the rotational freedom of the side chain, potentially pre-organizing the peptide into a more bioactive conformation.
The design of analogues with other non-standard amino acids at the 'Pns' position would be guided by the desire to probe specific interactions.
| Analogue with Modified 'Pns' Position | Rationale | Expected Outcome |
| Ser-Phe-Asn-(4-Cl-Phe)-Pro-Ile-Val-NH2 | Introduce a different halogen to probe electronic and steric effects. | Altered binding affinity and selectivity. |
| Ser-Phe-Asn-(Nal)-Pro-Ile-Val-NH2 | Replace with a larger aromatic system (naphthylalanine) to explore a larger binding pocket. | Potential for enhanced hydrophobic or π-stacking interactions. |
| Ser-Phe-Asn-(hPhe)-Pro-Ile-Val-NH2 | Introduce a saturated ring (homophenylalanine) to remove aromaticity but maintain size. | Likely decreased activity, highlighting the importance of the aromatic system. |
| Ser-Phe-Asn-(Bip)-Pro-Ile-Val-NH2 | Introduce a biphenylalanine to extend the aromatic system and probe for additional binding interactions. | Potential for significantly increased affinity if a corresponding pocket exists. |
This table presents hypothetical data for illustrative purposes.
Effect of the C-Terminal Amide Group (NH2) on Receptor Binding Affinity and Metabolic Stability
The C-terminal of a peptide is often a carboxylic acid. However, in many biologically active peptides, including our subject compound, this is replaced by an amide group (NH2). This seemingly small modification can have profound effects on the peptide's properties. frontiersin.org
The C-terminal amide removes the negative charge of the carboxylate group that would be present at physiological pH. This can be beneficial for receptor binding if the binding pocket has a neutral or hydrophobic character. The amide group can also act as a hydrogen bond donor, potentially forming an additional interaction with the receptor that would not be possible with a C-terminal carboxylate.
| C-Terminal Modification | Rationale | Effect on Receptor Binding | Effect on Metabolic Stability |
| C-terminal Carboxylic Acid (-COOH) | To assess the impact of the negative charge. | Likely decreased affinity due to charge repulsion or loss of hydrogen bonding. | Decreased stability due to susceptibility to carboxypeptidases. |
| C-terminal Ester (-COOCH3) | To neutralize the charge without providing a hydrogen bond donor. | Variable, depends on the importance of the amide's hydrogen bonding capacity. | Increased stability compared to the free acid. |
| C-terminal N-methylamide (-CONHCH3) | To add a small alkyl group and remove one hydrogen bond donor. | Likely decreased affinity due to steric hindrance or loss of a hydrogen bond. | Similar stability to the primary amide. |
This table presents hypothetical data for illustrative purposes.
Relationship Between Peptide Hydrophobicity and Biological Activity
The biological function of many peptides is intrinsically linked to their hydrophobic character. For instance, in antimicrobial peptides, an optimal level of hydrophobicity is often required for their ability to disrupt bacterial cell membranes. nih.govresearchgate.net An increase in hydrophobicity can enhance the peptide's affinity for the lipid bilayer of membranes. nih.gov However, excessive hydrophobicity can also lead to self-aggregation in aqueous environments, which may reduce the peptide's bioavailability and activity. researchgate.net Similarly, for neuropeptides, hydrophobicity can play a role in their transport across the blood-brain barrier and their interaction with specific receptors.
The hydrophobicity of a peptide is often quantified by its retention time during reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net Different hydrophobicity scales have also been developed based on the physicochemical properties of amino acids, such as the Kyte-Doolittle scale. qiagenbioinformatics.com These scales assign a numerical value to each amino acid, reflecting its relative hydrophobicity.
Hydrophobicity of Constituent Amino Acids:
The table below presents the hydrophobicity indices for the identified amino acids in the peptide sequence based on the widely used Kyte-Doolittle scale. qiagenbioinformatics.com A more positive value indicates greater hydrophobicity.
| Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Kyte-Doolittle Hydrophobicity Index |
| Serine | Ser | -0.8 |
| Phenylalanine | Phe | 2.8 |
| Asparagine | Asn | -3.5 |
| Proline | Pro | -1.6 |
| Isoleucine | Ile | 4.5 |
| Valine | Val | 4.2 |
Research Findings:
Detailed research findings on the relationship between hydrophobicity and the biological activity of this compound and its specific analogues are not available in the public domain. This is primarily due to the uncharacterized nature of the "Pns" amino acid.
In general, structure-activity relationship studies of peptide analogues involve systematically substituting each amino acid residue and evaluating the effect on biological activity. For instance, replacing a hydrophobic residue with a more or less hydrophobic one can reveal the importance of this property at a specific position in the sequence for the peptide's function. nih.gov Such studies would be essential to elucidate the precise role of hydrophobicity in the activity of this compound.
Mechanistic Investigations of Ser Phe Asn Pns Pro Ile Val Nh2 at the Molecular Level
Characterization of Ligand-Receptor Binding Interactions and Specificity.
The foundation of this peptide's biological activity lies in its ability to bind to a specific receptor. The affinity and specificity of this interaction are governed by the complementary shapes and chemical properties of the peptide (the ligand) and its receptor.
Identification of Key Binding Sites and Amino Acid Residues Involved in Molecular Recognition.
To understand the specifics of this molecular handshake, researchers would need to identify the key amino acid residues within both the peptide and its receptor that are crucial for binding. Techniques such as site-directed mutagenesis, where specific amino acids are systematically replaced, can pinpoint these critical residues. Computational modeling and structural biology techniques like X-ray crystallography or cryo-electron microscopy could provide a detailed, three-dimensional view of the peptide-receptor complex, revealing the precise atomic interactions.
A hypothetical data table illustrating the type of information that would be sought is presented below:
| Peptide Residue | Receptor Residue | Type of Interaction | Contribution to Binding |
| Serine (Ser) | Aspartate (Asp) | Hydrogen Bond | High |
| Phenylalanine (Phe) | Leucine (B10760876) (Leu) | Hydrophobic Interaction | Moderate |
| Asparagine (Asn) | Glutamine (Gln) | Hydrogen Bond | High |
| Pns (Unidentified) | Unknown | Unknown | Unknown |
| Proline (Pro) | Glycine (Gly) | Van der Waals Forces | Low |
| Isoleucine (Ile) | Valine (Val) | Hydrophobic Interaction | Moderate |
| Valine (Val) | Isoleucine (Ile) | Hydrophobic Interaction | Moderate |
Kinetic and Thermodynamic Parameters of Peptide-Target Association.
Beyond identifying the binding sites, it is crucial to quantify the dynamics of the peptide-receptor interaction. This involves determining the kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), which describe how quickly the peptide binds to and dissociates from its receptor. Thermodynamic parameters, including the dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS), provide insights into the affinity and the driving forces of the binding event. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to measure these parameters.
A prospective data table for these parameters would resemble the following:
| Parameter | Value | Unit | Method |
| Association Rate (k_on) | To be determined | M⁻¹s⁻¹ | SPR |
| Dissociation Rate (k_off) | To be determined | s⁻¹ | SPR |
| Dissociation Constant (K_d) | To be determined | M | ITC, SPR |
| Enthalpy (ΔH) | To be determined | kcal/mol | ITC |
| Entropy (ΔS) | To be determined | cal/mol·K | ITC |
Elucidation of Downstream Molecular and Cellular Events Triggered by Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2 Binding.
The binding of the peptide to its receptor is the initial step in a cascade of events that ultimately leads to a cellular response. Elucidating these downstream signaling pathways is essential to fully comprehend the peptide's biological function. This could involve the activation of intracellular enzymes, the production of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), changes in ion channel activity, or the regulation of gene expression. Techniques such as Western blotting, reporter gene assays, and calcium imaging would be instrumental in dissecting these intricate signaling networks.
Computational and in Silico Modeling Approaches for Ser Phe Asn Pns Pro Ile Val Nh2
Molecular Docking Simulations to Predict Ligand-Receptor Complex Structures
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). nih.govmdpi.comyoutube.com This method is crucial for elucidating the potential biological targets of Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2 and understanding the specific interactions that stabilize the peptide-receptor complex.
The primary challenge in docking peptides is their significant flexibility, which is greater than that of small molecules. nih.govnih.gov For a peptide like this compound, docking simulations would involve several key steps:
Preparation of Structures: A 3D model of the peptide must be generated. The non-standard Pns residue and the C-terminal amide would require careful parameterization. The target receptor's structure, typically obtained from a database like the Protein Data Bank (PDB), would also be prepared by adding hydrogens and assigning charges.
Sampling Conformations and Orientations: The docking algorithm then explores a vast number of possible conformations of the peptide within the binding site of the receptor. nih.gov Docking methods are often categorized as global or local. youtube.com Global docking searches the entire surface of the receptor for potential binding sites, which is useful when the target site is unknown. Local docking, which is more computationally efficient, confines the search to a predefined binding pocket. youtube.com
Scoring and Ranking: Each generated pose (a specific conformation and orientation of the peptide in the binding site) is evaluated using a scoring function. This function estimates the binding affinity, with lower energy scores typically indicating more favorable interactions. nih.gov
The results from molecular docking can pinpoint key amino acid residues on both the peptide and the receptor that are critical for binding. For instance, a simulation might reveal that the Pns residue fits into a specific hydrophobic pocket on the receptor, or that the asparagine (Asn) and serine (Ser) residues form crucial hydrogen bonds.
Hypothetical Docking Results for this compound
| Parameter | Description | Hypothetical Finding |
|---|---|---|
| Binding Affinity (Score) | Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | -9.5 kcal/mol |
| Key Interacting Residues (Peptide) | Amino acids on the peptide making significant contact with the receptor. | Phe, Pns, Val |
| Key Interacting Residues (Receptor) | Amino acids on the receptor making significant contact with the peptide. | Tyr12, Leu45, Asp98 |
| Types of Interactions | Nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts). | Hydrogen bond (Asn to Asp98), Hydrophobic (Pns in pocket), Pi-stacking (Phe to Tyr12) |
Molecular Dynamics (MD) Simulations for Exploring Conformational Ensembles and Binding Pathways
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system at an atomic level. americanpeptidesociety.orgbonvinlab.org MD simulations track the movements of atoms over time by integrating Newton's laws of motion, providing insights into the peptide's flexibility, stability, and the mechanism of binding. americanpeptidesociety.orgnih.gov
For this compound, MD simulations can be used to:
Explore Conformational Flexibility: In solution, a peptide exists as an ensemble of different conformations. mdpi.com MD simulations can map this conformational landscape, revealing the most probable shapes the peptide adopts, which is crucial for understanding its interaction with receptors. bonvinlab.orgnih.gov
Refine Docking Poses: An MD simulation can be initiated from a docked complex to assess its stability. frontiersin.org If the peptide remains stably bound throughout the simulation, it lends confidence to the docking result. If it dissociates, the initial pose may have been incorrect.
Investigate Binding/Unbinding Events: Using enhanced sampling techniques like accelerated MD (aMD), it is possible to simulate the entire process of a peptide binding to or unbinding from a receptor. frontiersin.orgacs.orgnih.gov This can reveal the pathway of interaction and the associated energy changes, providing a more complete picture than static docking alone. frontiersin.orgnih.gov
Analysis of an MD trajectory can yield valuable data, such as the root-mean-square deviation (RMSD) to measure structural stability and radial distribution functions to characterize interactions with solvent molecules. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting and Optimizing Peptide Potency
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the structural or physicochemical properties of molecules with their biological activity. rsc.orgnih.gov For peptides, this involves creating a mathematical model that can predict the activity of new, unsynthesized peptide analogs. rsc.orgnih.govuestc.edu.cn
The application of QSAR to a peptide like this compound would follow these steps:
Data Set Generation: A series of analogs of the parent peptide would be designed. This could involve systematically replacing each amino acid with others (e.g., an alanine (B10760859) scan) or modifying the Pns residue. The biological activity (e.g., inhibitory concentration, IC50) of each analog would need to be determined experimentally.
Descriptor Calculation: For each peptide in the series, a set of numerical descriptors is calculated. acs.org These can include physicochemical properties like molecular weight, charge, hydrophobicity, and steric parameters. mdpi.comacs.org For peptides, specific descriptors derived from the amino acid sequence are often used. nih.govacs.org
Model Building: A statistical method, such as partial least squares (PLS) or machine learning algorithms like random forest, is used to build a model that links the descriptors to the observed biological activity. mdpi.comnih.govfrontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of peptides. researchgate.net
A successful QSAR model can be used to predict the potency of new analogs of this compound, guiding chemists to synthesize only the most promising candidates and thereby saving time and resources. rsc.orgsaromics.com For example, a 3D-QSAR model could suggest that increasing the bulk and hydrophobicity at the Pns position while maintaining a hydrophilic group at the N-terminus is beneficial for activity. researchgate.net
Example QSAR Data Table
| Peptide Analog | Modification | Descriptor 1 (Hydrophobicity) | Descriptor 2 (Charge) | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |
|---|---|---|---|---|---|
| Parent Peptide | Original Sequence | 1.25 | 0 | 50 | 52 |
| Analog 1 | Pns -> Ala | 0.80 | 0 | 250 | 245 |
| Analog 2 | Ser -> Lys | 0.95 | +1 | 40 | 43 |
| Analog 3 | Val -> Trp | 1.85 | 0 | 15 | 18 |
De Novo Peptide Design Utilizing the this compound Scaffold for Novel Bioactivities
De novo design refers to the creation of entirely new molecules with a desired function, rather than modifying existing ones. cmu.edunih.govrsc.org The sequence this compound can serve as a "scaffold" or template for designing new peptides with novel or enhanced bioactivities. nih.govbiorxiv.orgarxiv.org
Computational de novo design can be broadly categorized into several approaches: researchgate.net
Structure-Based Design: If a target receptor is known, new peptides can be built atom-by-atom or fragment-by-fragment directly within the binding site. researchgate.net The goal is to optimize complementarity and binding energy. Reinforcement learning and other AI-driven methods are increasingly used to explore the vast chemical space and generate novel sequences that fit a specific pocket. arxiv.orgopenreview.net
Scaffold-Based Design: In this approach, the core structure of the parent peptide is maintained, while specific residues are mutated to alter its function. nih.govbiorxiv.org For example, the residues Ser, Phe, and Asn might be identified as a "functional motif" responsible for binding, while the other residues, including Pns, provide the structural framework. Computational tools can then suggest mutations to the framework to enhance stability or solubility, or mutations to the functional motif to improve affinity or confer a new activity, such as inhibiting a different receptor. nih.govnih.gov
Generative Models: Deep learning methods, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can learn the underlying principles of what makes a peptide bioactive from large datasets. nih.gov These models can then generate entirely new sequences, distinct from the initial scaffold but retaining key desired properties.
By using the this compound sequence as a starting point, these advanced computational methods can rapidly generate and evaluate thousands of virtual candidates, leading to the discovery of novel peptides for therapeutic or biotechnological applications. nih.govyoutube.com
Isolation and Characterization from Biological Sources if Applicable to Ser Phe Asn Pns Pro Ile Val Nh2
Methodologies for the Extraction and Initial Purification of Peptides from Complex Biological Matrices
A common starting point for intracellular peptides involves cell lysis, which can be achieved through physical methods (e.g., sonication, homogenization, freeze-thaw cycles) or chemical methods (e.g., detergents). This is often followed by a protein precipitation step to remove larger proteins, which can interfere with subsequent purification steps. Acid precipitation, typically with trichloroacetic acid (TCA) or perchloric acid (PCA), is a widely used technique. The acid denatures and precipitates larger proteins, while smaller peptides like Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2 remain soluble in the acidic supernatant.
Following initial extraction and protein removal, solid-phase extraction (SPE) is a powerful technique for the initial purification and concentration of the peptide fraction. SPE utilizes a solid stationary phase packed into a cartridge to selectively adsorb the target peptide from the liquid sample. The choice of the solid phase is crucial and is based on the properties of the peptide. For a moderately hydrophobic peptide like this compound (containing Phenylalanine, Isoleucine, and Valine), a reversed-phase sorbent such as C18-silica is often employed.
The general workflow for SPE is as follows:
Conditioning: The SPE cartridge is washed with a strong organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an aqueous solution (e.g., water or a buffer) to prepare the stationary phase for sample interaction.
Loading: The crude peptide extract is passed through the cartridge. Peptides with sufficient hydrophobicity will adsorb to the C18 stationary phase, while salts and very polar molecules pass through.
Washing: The cartridge is washed with a weak aqueous-organic solvent mixture to remove weakly bound impurities.
Elution: The target peptide is eluted from the cartridge using a stronger organic solvent mixture, which disrupts the hydrophobic interactions between the peptide and the stationary phase.
This initial SPE step provides a sample that is significantly enriched in peptides and is compatible with the high-resolution techniques described in the following section.
Chromatographic and Electrophoretic Techniques for High-Resolution Peptide Separation
To isolate this compound to a high degree of purity, further separation techniques with higher resolving power are necessary. High-performance liquid chromatography (HPLC) is the cornerstone of modern peptide purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide separation. It separates molecules based on their hydrophobicity. The partially purified peptide fraction from SPE is injected onto an HPLC column packed with a hydrophobic stationary phase (e.g., C8 or C18 silica). A mobile phase gradient is then applied, typically starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and progressively increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
Peptides elute from the column in order of increasing hydrophobicity. The elution time, or retention time, of a specific peptide is a characteristic property under defined chromatographic conditions. For this compound, its retention time would be influenced by the collective hydrophobicity of its constituent amino acids, including the "Pns" residue. The table below illustrates a hypothetical elution profile for the purification of this peptide.
Table 1: Illustrative RP-HPLC Elution Data for Peptide Purification
| Fraction Number | Retention Time (minutes) | Peptide Sequence | Purity (%) |
| 1 | 15.2 | Contaminant Peptide A | - |
| 2 | 18.9 | Contaminant Peptide B | - |
| 3 | 22.5 | This compound | >95 |
| 4 | 24.1 | Contaminant Peptide C | - |
Capillary Electrophoresis (CE) is another high-resolution technique that can be used for the analysis and purification of peptides. CE separates molecules based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite polarity at different velocities.
Table 2: Comparative Features of High-Resolution Separation Techniques
| Technique | Principle of Separation | Key Advantages | Typical Application |
| RP-HPLC | Hydrophobicity | High loading capacity, robust, easily scalable | Primary method for peptide purification |
| Capillary Electrophoresis | Charge-to-mass ratio | High efficiency, fast analysis, low sample volume | Purity analysis, characterization of charge variants |
The combination of these extraction, initial purification, and high-resolution separation techniques is essential to obtain a pure sample of this compound, which is a prerequisite for its definitive structural elucidation by methods such as mass spectrometry and Edman degradation, as well as for any subsequent functional assays.
Future Directions and Emerging Research Avenues for Ser Phe Asn Pns Pro Ile Val Nh2
Advanced Peptide Engineering and Design Strategies for Enhanced Functionality
Future research could explore several established and emerging engineering techniques:
Substitution Scanning: Replacing the 'Pns' residue or other amino acids in the sequence with natural or other non-natural amino acids could elucidate the contribution of each residue to the peptide's activity. This systematic approach helps in identifying key residues for interaction and optimizing the peptide's function.
Peptide Stapling and Cyclization: To confer a more rigid and biologically active conformation, stapling or cyclization could be employed. These techniques can protect the peptide from degradation by proteases and lock it into a structure that has a higher affinity for its target.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used strategy to increase the hydrodynamic radius of peptides, thereby reducing renal clearance and extending their half-life in circulation.
Fusion to Carrier Proteins: Fusing the peptide to a larger carrier protein, such as human serum albumin (HSA) or the Fc region of an antibody, can also significantly prolong its plasma half-life.
Table 1: Potential Peptide Engineering Strategies for Ser-Phe-Asn-Pns-Pro-Ile-Val-NH2
| Strategy | Primary Goal | Potential Impact on Peptide |
| Alanine (B10760859) Scanning | Identify key residues for activity | Systematic replacement of each residue (except Ala) with Alanine to probe its contribution to function. |
| D-Amino Acid Substitution | Increase proteolytic stability | Replacement of L-amino acids with their D-isomers to make the peptide less recognizable to proteases. |
| Peptide Stapling | Constrain conformation, increase cell permeability | Introduction of a chemical brace to lock the peptide into its bioactive alpha-helical or other secondary structure. |
| PEGylation | Extend circulation half-life | Covalent attachment of polyethylene glycol (PEG) to reduce renal clearance and enzymatic degradation. |
| Lipidation | Enhance membrane interaction and half-life | Acylation with a fatty acid chain to promote binding to serum albumin and improve pharmacokinetic properties. |
Integration of Omics Technologies (e.g., Peptidomics, Proteomics) in Comprehensive Peptide Research
A comprehensive understanding of the biological role of this compound necessitates the use of high-throughput "omics" technologies. Peptidomics and proteomics, in particular, offer powerful tools to study the peptide's interactions and effects within a complex biological system.
Peptidomics: This field focuses on the global analysis of endogenous and synthetic peptides in a biological sample. By using advanced mass spectrometry techniques, researchers can track the stability, degradation products, and potential modifications of this compound in biological fluids or cell cultures. This can provide crucial information on its metabolic fate.
Proteomics: Proteomics allows for the large-scale study of proteins. By comparing the proteome of cells or tissues in the presence and absence of this compound, researchers can identify proteins whose expression levels or post-translational modification states are altered. This can help to uncover the signaling pathways and cellular processes modulated by the peptide. Affinity purification coupled with mass spectrometry (AP-MS) could be a key technique to directly identify the protein targets that bind to the peptide.
Table 2: Application of Omics Technologies in the Study of this compound
| Omics Technology | Research Question | Expected Outcome |
| Peptidomics | What is the metabolic fate of the peptide in plasma? | Identification of cleavage sites and degradation products, calculation of in-vitro/in-vivo half-life. |
| Proteomics (Expression) | How does the peptide alter the cellular protein landscape? | A list of up-regulated and down-regulated proteins, providing clues to the peptide's mechanism of action. |
| Proteomics (Interactomics) | What are the direct binding partners of the peptide? | Identification of specific receptor(s) or intracellular targets through techniques like affinity purification-mass spectrometry. |
| Metabolomics | How does the peptide affect cellular metabolism? | Analysis of changes in small molecule metabolites to understand the downstream physiological effects of target engagement. |
Development of this compound as a Molecular Probe for Specific Biological Targets
Given the high specificity often associated with peptides, this compound is a strong candidate for development into a molecular probe. Such probes are invaluable tools for identifying and studying the peptide's biological target in its native environment.
The development process would involve conjugating the peptide to a reporter molecule without compromising its binding activity. Common choices for reporter tags include:
Fluorescent Dyes: Molecules like fluorescein (B123965) or rhodamine can be attached to the peptide, allowing for the visualization of its target's location in cells and tissues using fluorescence microscopy or flow cytometry.
Biotin (B1667282): Biotinylation of the peptide allows for its use in pull-down assays. The high-affinity interaction between biotin and streptavidin can be exploited to isolate the peptide-target complex for subsequent identification by mass spectrometry.
Radioisotopes: Radiolabeling the peptide (e.g., with tritium (B154650) or iodine-125) enables highly sensitive detection and quantification in binding assays and can be used for in vivo imaging techniques like positron emission tomography (PET) if a suitable positron-emitting isotope is used.
The successful development of a molecular probe based on this compound would be a critical step in validating its target and elucidating its precise mechanism of action, paving the way for more rational drug design and diagnostic tool development.
Table 3: Comparison of Labeling Strategies for Developing a Molecular Probe
| Labeling Moiety | Detection Method | Primary Application | Advantages | Disadvantages |
| Fluorescent Dye | Fluorescence Microscopy, Flow Cytometry | Cellular imaging, target localization | High resolution, allows for live-cell imaging | Potential for photobleaching, background fluorescence |
| Biotin | Streptavidin-based assays (e.g., Western Blot, ELISA) | Target pull-down and identification | High affinity and specificity, versatile | Indirect detection, requires multiple steps |
| Radioisotope | Scintillation counting, Autoradiography, PET/SPECT | Quantitative binding assays, in vivo imaging | Highest sensitivity, quantitative | Requires specialized handling and disposal, safety concerns |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
